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Compound of Interest

Compound Name: Angulatin G

Cat. No.: B12395577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific spectral

data (NMR, MS, IR) for a compound explicitly identified as "Angulatin G" or its synonym

"Celangulatin E" could not be located. This guide presents the spectral data for a closely

related and structurally similar compound, NW31 (4), a sesquiterpene polyol ester isolated from

Celastrus angulatus, the same plant source as Angulatin G. The data for NW31 (4) is

presented here as a representative example for this class of compounds.

Introduction
Angulatin G is a sesquiterpene polyol ester belonging to the β-dihydroagarofuran class of

natural products, isolated from the root bark of Celastrus angulatus. These compounds are of

significant interest to the scientific community due to their potential insecticidal and antitumor

activities. The elucidation of their complex structures relies heavily on a combination of modern

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a detailed

overview of the spectral data and the experimental protocols typically employed in the

characterization of such compounds, using the available data for the related compound NW31

(4) as a reference.
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The structure of the representative compound, NW31 (4), has been elucidated as 1β,2β,6α,8β-

tetra-acetoxy-9α-benzoyloxy-13-isobutanoyloxy-β-dihydroagarofuran.[1]

Spectral Data Presentation
The following tables summarize the quantitative spectral data obtained for the representative

compound, NW31 (4).

NMR Spectral Data
The ¹H and ¹³C NMR data were acquired in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) for NW31 (4)[1]
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.58 d 3.5

2 5.30 dd 3.5, 3.0

3 2.43 m

4 2.15 m

6 6.05 d 3.0

7 2.65 m

8 5.65 s

9 5.95 d 3.0

12 1.62 s

13 4.55 d 12.0

13' 4.35 d 12.0

14 1.25 s

15 1.05 s

OAc-1 2.10 s

OAc-2 2.05 s

OAc-6 2.18 s

OAc-8 2.25 s

OBz-9 8.05 (2H) d 7.5

7.60 (1H) t 7.5

7.45 (2H) t 7.5

OiBu-13 2.55 (1H) m

1.20 (6H) d 7.0
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Table 2: ¹³C NMR Data (125 MHz, CDCl₃) for NW31 (4)[1]

Position
Chemical Shift (δ,
ppm)

Position
Chemical Shift (δ,
ppm)

1 70.5 14 28.5

2 71.8 15 16.8

3 35.5 OAc-1 (C=O) 170.2

4 40.2 OAc-1 (CH₃) 21.2

5 55.8 OAc-2 (C=O) 170.0

6 72.5 OAc-2 (CH₃) 20.8

7 45.2 OAc-6 (C=O) 169.8

8 75.5 OAc-6 (CH₃) 21.5

9 73.8 OAc-8 (C=O) 170.5

10 88.5 OAc-8 (CH₃) 21.0

11 92.5 OBz-9 (C=O) 165.5

12 24.3 OBz-9 (Ar-C)
130.2, 129.8, 128.5,

133.5

13 65.2 OiBu-13 (C=O) 176.5

OiBu-13 (CH) 34.2

OiBu-13 (CH₃) 19.0

Mass Spectrometry (MS) Data
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for

NW31 (4)[1]

Ion Calculated m/z Found m/z Molecular Formula

[M+Na]⁺ - - C₃₄H₄₄O₁₃
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Note: The original publication states the molecular formula was determined by HR-ESI-MS, but

does not provide the exact calculated and found m/z values.

Infrared (IR) Spectroscopy Data
Table 4: Infrared (IR) Absorption Data for NW31 (4)[1]

Wavenumber (cm⁻¹) Functional Group Assignment

1741 Ester C=O stretching

230 (nm) Aromatic moiety (UV-Vis)

Note: The publication provides limited IR data, highlighting the characteristic ester absorption.

Experimental Protocols
The following are detailed methodologies for the key experiments typically used in the

structural elucidation of sesquiterpene polyol esters like Angulatin G.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in

approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is

then transferred to a 5 mm NMR tube.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a

500 MHz instrument.

¹H NMR Spectroscopy:

One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts,

multiplicities (singlet, doublet, triplet, multiplet, etc.), and coupling constants (J-values) of

the protons.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds.
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¹³C NMR Spectroscopy:

One-dimensional ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon

atoms in the molecule. Proton decoupling is typically used to simplify the spectrum to

singlets for each carbon.

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer

(DEPT) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the

molecule, helping to establish spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, which is crucial for assembling the carbon

skeleton and determining the positions of ester groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is essential for determining the stereochemistry of the

molecule.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or acetonitrile).

Instrumentation: High-resolution mass spectrometry is typically performed using an

electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer.

Data Acquisition:

The sample solution is infused into the ESI source, where the molecules are ionized.
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

High-resolution measurements provide highly accurate mass data, allowing for the

determination of the elemental composition and molecular formula of the parent ion.

Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the

molecular ion, providing valuable structural information about the different ester groups

and the core skeleton.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the purified compound is typically prepared as a thin

film on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and

allowing the solvent to evaporate. Alternatively, the sample can be incorporated into a KBr

pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition:

A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The instrument measures the absorption of infrared radiation at different wavenumbers

(typically 4000-400 cm⁻¹).

The resulting spectrum shows absorption bands corresponding to the vibrational

frequencies of the functional groups present in the molecule, such as the characteristic

strong absorption of carbonyl (C=O) groups from the ester functionalities.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like Angulatin G.
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Caption: Workflow for the isolation and structural elucidation of a natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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